(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide
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Overview
Description
(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16NO2Br. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide typically involves the reaction of 3-hydroxy-5-methoxybenzyl alcohol with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for yield and purity. The process includes steps such as mixing, heating, and purification through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a phase-transfer catalyst.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide
- (3-Hydroxy-5-ethoxyphenyl)trimethylammonium bromide
- (3-Hydroxy-5-methoxyphenyl)triethylammonium bromide
Uniqueness
(3-Hydroxy-5-methoxyphenyl)trimethylammonium bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
66967-80-4 |
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Molecular Formula |
C10H16BrNO2 |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
(3-hydroxy-5-methoxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO2.BrH/c1-11(2,3)8-5-9(12)7-10(6-8)13-4;/h5-7H,1-4H3;1H |
InChI Key |
CSMPGZAJSZYEQL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC(=C1)OC)O.[Br-] |
Origin of Product |
United States |
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